![molecular formula C19H14ClN3O2S2 B2377879 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-66-8](/img/structure/B2377879.png)
7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O2S2 and its molecular weight is 415.91. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
MALT1 Protease Inhibitors for B Cell Lymphoma Treatment
The compound has been investigated in silico as a potential MALT1 protease inhibitor for the treatment of B cell lymphoma . The study combined 3D-QSAR study, drug-likeness, ADMET properties, and molecular docking .
Anticancer Activity
The compound has shown promising broad-spectrum anti-cancer effects . It demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .
In Vivo Antitumor Activity
The compound has been studied for its in vivo antitumor activity . Six compounds, including this one, have shown significant antitumor activity .
Drug Discovery and Optimization
The compound is considered significant in medicinal chemistry for drug discovery and optimization . It has received attention due to its distinct biopharmaceutical activities .
Synthesis of Diverse Physiologically Significant Molecules
Quinazolines, including this compound, are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Potential Resource for Anti-tumor Compound Discovery
The compound has been found to be biologically active and may be a useful resource for the discovery of anti-tumor compounds having a common quinazoline pharmacophore with lesser toxic effects .
Wirkmechanismus
Target of Action
The primary target of this compound is the MALT1 protease . MALT1 is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes .
Mode of Action
The compound interacts with the MALT1 protease, inhibiting its activity . This inhibition disrupts the NF-κB signaling pathway, leading to a decrease in the activation, proliferation, and development of lymphocytes .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . By inhibiting the MALT1 protease, the compound disrupts the normal functioning of this pathway, leading to a decrease in the activation, proliferation, and development of lymphocytes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . Two derivatives of the compound, T1 and T2, were found to have very good ADMET properties . These properties impact the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .
Result of Action
The inhibition of the MALT1 protease and the subsequent disruption of the NF-κB signaling pathway lead to a decrease in the activation, proliferation, and development of lymphocytes . This can have potential therapeutic effects in conditions such as diffuse large B cell lymphoma (DLBCL), which is associated with the uncontrolled multiplication of B cells .
Action Environment
Eigenschaften
IUPAC Name |
7-chloro-5-oxo-N-(2-phenylethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c20-12-6-7-14-13(10-12)17(24)22-16-15(27-19(26)23(14)16)18(25)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSGCOJLTRKVRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



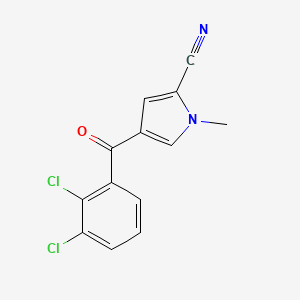



![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2377810.png)

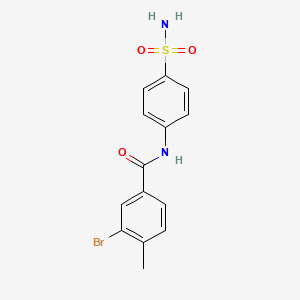
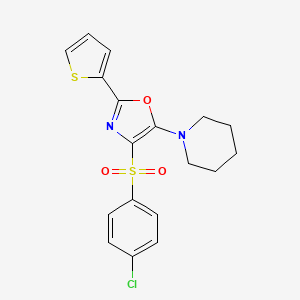
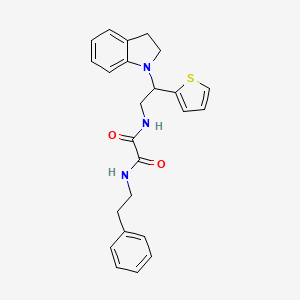
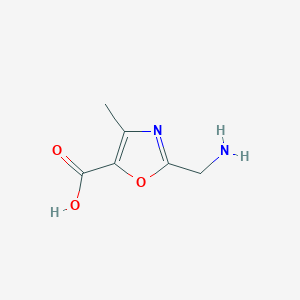
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)
![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)